REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Br-:10].[Na+].O>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][Br:10] |f:1.2|
|
Name
|
|
Quantity
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14.4 g
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Type
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reactant
|
Smiles
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ClC1=C(C=CC(=C1)Cl)C
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
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Name
|
ceric ammonium nitrate
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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To a 500 mL round bottom flask fitted with a Teflon magnetic stirrer
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Type
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EXTRACTION
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Details
|
The slurry was extracted with ether (3×200 mL)
|
Type
|
WASH
|
Details
|
the combined ether layers were washed with saturated aqueous sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed by flash column chromatography on silica gel (eluted with 100% hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CBr)C=CC(=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |